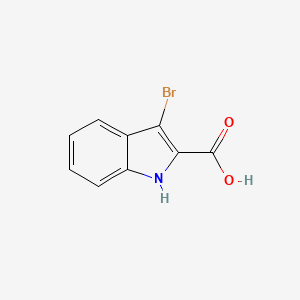

3-bromo-1H-indole-2-carboxylic acid

描述

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry and Natural Products

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its prevalence in a multitude of natural products and synthetic drugs. researchgate.netijpsr.com Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to diverse biological targets. researchgate.netnih.gov

More than 4,100 indole alkaloids have been identified, with many exhibiting significant biological activities, including antitumor, antibacterial, antiviral, and antifungal properties. mdpi.com This has made them a rich source of lead compounds for drug discovery. mdpi.comnih.gov Prominent examples of indole-containing drugs include the antiarrhythmic ajmaline, the anticholinergic poisoning treatment physostigmine, and the antitumor agent vincristine. mdpi.com The indole moiety is also a key component of the essential amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological systems. nih.gov

The diverse biological activities of indole derivatives have spurred extensive research into their therapeutic potential across various disease areas, including cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govkit.eduresearchgate.net The ability of these compounds to target a wide range of biological pathways underscores their versatility and importance in modern drug discovery. nih.govkit.edu

Overview of Indole-2-carboxylic Acid Derivatives as Bioactive Compounds

Within the vast family of indole derivatives, indole-2-carboxylic acids have emerged as a particularly interesting subclass with a wide spectrum of biological activities. The presence of the carboxylic acid group at the 2-position of the indole ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. rsc.org

Indole-2-carboxylic acid itself is known to be a potent inhibitor of lipid peroxidation. selleckchem.com Its derivatives have been investigated for a range of therapeutic applications. For instance, certain indole-2-carboxamides have demonstrated dual anti-TB and antineoplastic activities. nih.gov Specifically, derivatives of indole-2-carboxylic acid have been designed and synthesized as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.govrsc.org These compounds work by chelating with magnesium ions in the active site of the integrase. rsc.org

Furthermore, indole-2-carboxylic acid derivatives have been explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are considered promising targets for cancer immunotherapy. nih.gov The development of these derivatives showcases the potential of the indole-2-carboxylic acid scaffold in creating targeted therapies.

Rationale for Research Focus on 3-Bromo-1H-indole-2-carboxylic Acid

The strategic placement of a bromine atom at the 3-position of the indole-2-carboxylic acid scaffold introduces unique chemical properties that are of significant interest to medicinal chemists. Halogenation, particularly bromination, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target. The bromine atom at the C3 position can also serve as a versatile synthetic handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

The compound this compound serves as a key intermediate in the synthesis of more complex and potent bioactive molecules. For example, it has been utilized as a starting material for the synthesis of novel HIV-1 integrase strand transfer inhibitors. rsc.orgnih.gov The bromine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of various substituents to explore the structure-activity relationships of the resulting derivatives.

The combination of the established biological relevance of the indole-2-carboxylic acid core and the synthetic utility conferred by the 3-bromo substituent provides a strong rationale for the focused research on this compound. This compound represents a valuable building block for the discovery and development of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTZNHLNBDTYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368105 | |

| Record name | 3-bromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-33-9 | |

| Record name | 3-bromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-Bromo-1H-indole-2-carboxylic Acid

Direct Bromination of Indole-2-carboxylic Acid

The direct bromination of indole-2-carboxylic acid is a primary route for the synthesis of its 3-bromo derivative. This method relies on the principles of electrophilic aromatic substitution on the electron-rich indole (B1671886) ring system.

The indole ring is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and thus the preferred site for substitution. This high regioselectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed during the electrophilic attack at C3. bhu.ac.in The lone pair of electrons on the nitrogen can be delocalized to stabilize the positive charge without disrupting the aromaticity of the benzene (B151609) ring portion of the molecule. bhu.ac.in

The mechanism for the direct bromination involves the attack of the electron-rich C2-C3 double bond of the indole on an electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS). This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized cationic intermediate. researchgate.net A subsequent deprotonation step at the C3 position restores the aromaticity of the indole ring, yielding the this compound product. Theoretical studies have shown that the Gibbs free energy barrier for this reaction is influenced by electronic factors of any substituents on the indole ring. researchgate.net

The choice of brominating agent and reaction conditions is crucial for the efficient and selective synthesis of this compound. Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed as the bromine source. rsc.org

N-bromosuccinimide (NBS) is often the reagent of choice due to its milder nature and ease of handling compared to liquid bromine. The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF). researchgate.net In one synthetic approach, a bromine atom was successfully introduced at the C3 position of a 5-nitroindole-2-carboxylic acid derivative using NBS. rsc.org

The table below summarizes typical reagents used for the bromination of indole derivatives.

| Reagent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | DMF, room temperature | Milder, selective for C3 bromination. researchgate.net |

| Bromine (Br₂) | Acetic acid, room temperature | More reactive, can lead to over-bromination if not controlled. |

The rate of the bromination reaction is influenced by substituents on the indole ring. Electron-withdrawing groups, such as a carboxylic acid group, can decrease the rate of reaction compared to unsubstituted indole. researchgate.net

The polarity of the solvent can play a significant role in the regioselectivity and outcome of the bromination reaction. Solvents like dimethylformamide (DMF) and acetic acid have been shown to influence the regioselectivity of electrophilic substitution on indoles. bridgew.edu While the C3 position is inherently the most reactive, the choice of solvent can help to ensure the desired regioselectivity and minimize the formation of byproducts.

Temperature control is also an important factor. Electrophilic bromination of indoles is often carried out at or below room temperature to control the reaction rate and prevent potential side reactions or degradation of the starting material and product.

Synthesis via Ester Intermediates

An alternative and widely used strategy for the synthesis of this compound involves the use of indole-2-carboxylate esters as starting materials. This multi-step approach offers advantages in terms of solubility and purification of intermediates.

The synthesis begins with an indole-2-carboxylate ester, such as ethyl indole-2-carboxylate. orgsyn.orgnih.gov This ester can be subjected to electrophilic bromination, again targeting the electron-rich C3 position. The reaction conditions are similar to the direct bromination of the carboxylic acid, often employing NBS or Br₂ as the bromine source.

The ester group at the C2 position acts as an electron-withdrawing group, which can modulate the reactivity of the indole ring but still directs the electrophilic attack to the C3 position. Following the successful bromination of the indole-2-carboxylate ester to yield the 3-bromo derivative, the ester group is hydrolyzed to the corresponding carboxylic acid. This hydrolysis is typically achieved under basic conditions, for example, using an aqueous solution of a base like potassium hydroxide, followed by acidification to protonate the carboxylate and yield the final product, this compound. msu.edu

The general scheme for this synthetic route is presented below:

Step 1: Bromination of Indole-2-carboxylate Ester

Reactants: Indole-2-carboxylate ester, Brominating agent (NBS or Br₂)

Product: 3-Bromo-indole-2-carboxylate ester

Step 2: Hydrolysis of the Ester

Reactants: 3-Bromo-indole-2-carboxylate ester, Base (e.g., KOH), followed by Acid (e.g., HCl)

Product: this compound

Subsequent Hydrolysis to Carboxylic Acid

The final step in many synthetic routes to this compound involves the hydrolysis of a precursor, typically an ester or a nitrile. This transformation is a fundamental and widely employed method for unmasking a carboxylic acid function.

Ester hydrolysis is commonly achieved under basic conditions, for instance, by treating the corresponding ethyl or methyl ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup. nih.govfrontiersin.org This saponification reaction is generally efficient and high-yielding. Alternatively, acidic hydrolysis can also be employed.

Another pathway involves the hydrolysis of a nitrile group at the C2 position. This can be accomplished using nitrilase enzymes, which offer a mild and selective method for converting nitriles to carboxylic acids, often with high optical purity if a chiral center is present elsewhere in the molecule. organic-chemistry.org

Table 1: Common Hydrolysis Methods for Carboxylic Acid Synthesis

| Precursor Functional Group | Reagents and Conditions | Product |

|---|---|---|

| Ester (-COOR) | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₃O⁺, Heat or OH⁻, Heat | Carboxylic Acid (-COOH) |

Alternative Synthetic Pathways and Novel Methodologies

Beyond the standard bromination and hydrolysis sequences, several other strategies can be employed to construct the this compound skeleton. Classic indole syntheses can be adapted to introduce the required substituents.

The Fischer indole synthesis is a robust method that involves the reaction of a phenylhydrazine with an aldehyde or ketone. core.ac.uk By selecting an appropriately substituted phenylhydrazine and a pyruvate derivative (e.g., ethyl 3-bromopyruvate), one can construct the desired indole-2-carboxylate core, which can then be hydrolyzed.

The Reissert synthesis provides a route to indole-2-carboxylic acids by reacting o-nitrotoluene with diethyl oxalate. core.ac.uk The resulting product undergoes reductive cyclization to form the indole-2-carboxylic acid ester. core.ac.uk Introducing a bromine atom onto the starting o-nitrotoluene or brominating the resulting indole ester would yield the target compound.

More recent methodologies include metal-catalyzed reactions. For instance, copper(I)-catalyzed intramolecular amination of aryl bromides has been used to synthesize N-substituted indole-3-carboxylic acid derivatives, and similar strategies could potentially be adapted for the synthesis of 2-carboxylic acid isomers. acs.org

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is dominated by the two functional groups: the bromine atom at the C3 position and the carboxylic acid at the C2 position. This allows for selective modifications at either site, making it a versatile synthetic intermediate.

Substitution Reactions at the Bromine Atom

The carbon-bromine bond at the electron-rich C3 position of the indole ring is a key site for synthetic elaboration.

The indole nucleus is generally susceptible to electrophilic attack, but nucleophilic substitution can occur under specific conditions, particularly when suitable activating groups are present. While direct nucleophilic substitution of the bromine on the indole ring is not always straightforward, reactions can be facilitated. For example, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions at the 2-position, suggesting that the electronic properties of the indole ring can be tuned to favor such transformations. semanticscholar.org In the case of 3-bromoindoles, the reaction may proceed through various mechanisms, including those catalyzed by transition metals.

The bromine atom serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki Coupling: This reaction pairs the bromoindole with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond, enabling the synthesis of 3-aryl-1H-indole-2-carboxylic acids. nih.govdntb.gov.ua

Heck Coupling: The bromoindole can be coupled with an alkene to introduce a vinyl group at the C3 position. dntb.gov.uayoutube.com

Sonogashira Coupling: This reaction involves the coupling of the bromoindole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield 3-alkynyl indoles. youtube.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds. It allows for the reaction of the bromoindole with various amines (primary, secondary, anilines) to produce 3-aminoindole derivatives.

These reactions significantly expand the synthetic utility of this compound, allowing for the modular assembly of diverse molecular architectures. acs.org

Table 2: Palladium-Catalyzed Reactions at the C3-Bromine Atom

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C (Aryl/Vinyl) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene | C-C (Vinyl) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile functional handle that can be converted into a variety of other groups through standard organic transformations. libretexts.org The poor leaving group ability of the hydroxyl group means that the carboxylic acid must typically be "activated" before substitution can occur. libretexts.org

Esterification: The most common transformation is the conversion to an ester. This can be achieved via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org

Amide Formation: The direct reaction of the carboxylic acid with an amine is often difficult due to acid-base chemistry. libretexts.org Therefore, coupling agents are used to activate the carboxylic acid. Common reagents include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which facilitate the formation of an amide bond under mild conditions. libretexts.orgthermofisher.com

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is a highly versatile intermediate that can readily react with various nucleophiles to form esters, amides, and other derivatives.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through an aldehyde intermediate which is also reduced. libretexts.org

Table 3: Common Derivatizations of the Carboxylic Acid Group

| Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|

| R-OH, H⁺ (cat.) | Ester (-COOR) | Fischer Esterification |

| R₂NH, DCC or EDAC | Amide (-CONR₂) | Amide Coupling |

| SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) | Acyl Halogenation |

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation that can be achieved through several standard methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.comtamu.edu

For instance, the synthesis of the methyl ester, methyl 3-bromo-1H-indole-2-carboxylate, can be accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid. tamu.edu The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the ester. masterorganicchemistry.commasterorganicchemistry.com

| Reactant | Reagents and Conditions | Product | Yield | Reference(s) |

| This compound | Methanol, cat. H₂SO₄, reflux | Methyl 3-bromo-1H-indole-2-carboxylate | Not specified | masterorganicchemistry.comtamu.edu |

| This compound | Ethanol, cat. H₂SO₄, reflux | Ethyl 3-bromo-1H-indole-2-carboxylate | Not specified | masterorganicchemistry.commasterorganicchemistry.com |

Reduction to Alcohol or Aldehyde

The carboxylic acid group of this compound can be reduced to either a primary alcohol (3-bromo-1H-indol-2-yl)methanol, or an aldehyde, 3-bromo-1H-indole-2-carbaldehyde, depending on the reducing agent and reaction conditions employed.

Complete reduction to the primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). reddit.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce other functional groups if present in the molecule.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. Direct reduction is often not feasible with powerful hydrides like LiAlH₄. However, the reduction of indole-3-carboxylic acid and its ethyl ester with an excess of lithium aluminum hydride has been reported to yield skatole (3-methylindole), suggesting that under these conditions, the carboxyl group is fully reduced to a methyl group. researchgate.net This indicates that the reduction of this compound with LiAlH₄ would likely lead to 3-bromo-2-methyl-1H-indole.

| Reactant | Reagents and Conditions | Product | Yield | Reference(s) |

| Indole-3-carboxylic acid | Excess LiAlH₄ | Skatole (3-methylindole) | Not specified | researchgate.net |

| This compound | LiAlH₄, dry ether, then H₃O⁺ | (3-bromo-1H-indol-2-yl)methanol | Not specified | reddit.com |

Amide Condensation Reactions

The formation of an amide bond from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. A variety of coupling reagents are commonly employed for this purpose.

Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). fishersci.co.ukhepatochem.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. hepatochem.com The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile. fishersci.co.uknih.gov

| Reactant | Amine | Coupling Reagents/Conditions | Product | Yield | Reference(s) |

| This compound | Primary or Secondary Amine | EDC, HOBt, DIPEA, CH₃CN | N-substituted 3-bromo-1H-indole-2-carboxamide | Good to Excellent | nih.gov |

| This compound | Primary or Secondary Amine | DCC, DMAP, DCM | N-substituted 3-bromo-1H-indole-2-carboxamide | Not specified | fishersci.co.uk |

Reactions Involving the Indole Nucleus

The indole ring system of this compound is susceptible to various transformations, including oxidation, decarboxylation, and electrophilic aromatic substitution, which can modify the heterocyclic core.

Oxidation Reactions of the Indole Ring

The electron-rich indole nucleus is prone to oxidation, and the position of oxidation is influenced by the substituents on the ring. For 3-substituted indoles, oxidation often occurs at the C2 position to yield 2-oxindole derivatives. researchgate.net Electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been shown to produce the corresponding 2-oxindole. researchgate.net In the case of this compound, oxidation would likely lead to the formation of 3-bromo-1H-indole-2,3-dione (3-bromoisatin) or related oxidized species. The oxidation of 5-bromo-indole has been studied, yielding 5-bromo-2-oxindole and 5-bromo-3-oxindolenine as major products, suggesting that oxidation of the indole core is a feasible transformation for bromo-substituted indoles. acs.org

| Reactant | Reagents and Conditions | Product(s) | Reference(s) |

| 3-substituted indoles | Electrochemical oxidation, KBr | 2-oxindole | researchgate.net |

| 5-bromo-indole | H₂O₂ | 5-bromo-2-oxindole, 5-bromo-3-oxindolenine | acs.org |

Decarboxylation Reactions of Indole-2-carboxylic Acids

The removal of the carboxylic acid group at the 2-position of the indole ring can be achieved through decarboxylation, typically by heating the compound, sometimes in the presence of a catalyst. The thermal decarboxylation of indole-2-carboxylic acid to indole occurs upon heating above its melting point. researchgate.net For substituted indole-2-carboxylic acids, the conditions required for decarboxylation can vary. A copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has been developed, which proceeds efficiently in the presence of a copper(I) oxide (Cu₂O) catalyst to yield N-aryl indoles. organic-chemistry.org This suggests that under similar conditions, this compound could potentially undergo decarboxylation and subsequent functionalization.

| Reactant | Reagents and Conditions | Product | Reference(s) |

| Indole-2-carboxylic acid | Heat | Indole | researchgate.net |

| Indole-2-carboxylic acids | Aryl halides, Cu₂O, K₃PO₄, NMP, 160 °C | N-aryl indoles | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, in this compound, the C3 position is blocked by a bromine atom. The directing effects of the existing substituents will therefore govern the position of further electrophilic attack.

The bromine atom at C3 is a deactivating but ortho-, para-directing group. The carboxylic acid group at C2 is a deactivating and meta-directing group. The indole nitrogen, being part of an electron-rich aromatic system, is activating and directs to the C3 position (which is blocked) and to a lesser extent to the C5 and C7 positions of the benzo-fused ring.

Considering these competing effects, electrophilic substitution on this compound is expected to be challenging due to the presence of two deactivating groups. If substitution does occur, it is likely to take place on the benzene ring portion of the indole nucleus, with the C5 and C7 positions being the most probable sites of attack, influenced by the activating effect of the indole nitrogen. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For example, bromination of 3-substituted indoles can lead to migration of the bromine to the benzene ring. clockss.org

| Reactant | General Reaction Conditions | Expected Product(s) | Reference(s) |

| This compound | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Substitution at C5 or C7 position | clockss.orglatech.eduyoutube.com |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 3-bromo-1H-indole-2-carboxylic acid, distinct signals are expected for the aromatic protons on the benzene (B151609) ring portion of the indole (B1671886), the proton on the indole nitrogen (N-H), and the acidic proton of the carboxylic acid (O-H). The protons on the benzene ring typically appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm). The N-H proton of the indole ring usually presents as a broad singlet at a downfield chemical shift (often >10 ppm), while the carboxylic acid proton is also a broad singlet, typically found even further downfield (>12 ppm), due to deshielding and hydrogen bonding. princeton.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid, which is highly deshielded and appears in the 160-180 ppm region. researchgate.net The carbon atom attached to the bromine (C3) would show a characteristic chemical shift, and the other aromatic and indole ring carbons would appear in the approximate range of 100-140 ppm. nih.gov The specific substitution pattern is confirmed by analyzing the number of signals and their chemical shifts. nih.gov

Interactive Data Table: Predicted NMR Data for this compound Note: The following data are predicted based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | > 12.0 | Broad Singlet |

| ¹H NMR | N-H | > 10.0 | Broad Singlet |

| ¹H NMR | Ar-H | 7.0 - 8.0 | Multiplets |

| ¹³C NMR | C=O (Carboxylic Acid) | 160 - 180 | - |

| ¹³C NMR | Aromatic & Indole Carbons | 100 - 140 | - |

| ¹³C NMR | C-Br | ~105 | - |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO₂), the molecular weight is 240.05 g/mol .

In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak will be present. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. One source indicates a high-resolution mass-to-charge ratio (m/z) of 239.046 for the [M-H]⁻ ion, which is consistent with the expected formula.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Fragmentation of the indole ring itself can also occur, often involving the loss of HCN. scirp.org

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Fragment Identity | Notes |

|---|---|---|

| 240 / 242 | [C₉H₆BrNO₂]⁺ | Molecular ion peaks (M⁺, M+2⁺) showing the isotopic pattern of bromine. |

| 223 / 225 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 195 / 197 | [M-COOH]⁺ | Loss of the carboxyl group radical. |

| 116 | [C₈H₆N]⁺ | Fragment resulting from loss of Br and COOH. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by features of the carboxylic acid and the indole ring.

The most characteristic feature is a very broad absorption band for the O-H stretch of the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state. researchgate.net The N-H stretch of the indole ring usually appears as a sharper peak around 3300-3500 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Finally, the C-O stretch of the carboxylic acid is found between 1210 and 1320 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Indole N-H group. |

| 2500 - 3300 | O-H Stretch | Very broad signal, characteristic of a hydrogen-bonded carboxylic acid. |

| 1680 - 1710 | C=O Stretch | Strong, sharp signal from the carbonyl group of the carboxylic acid. |

| 1210 - 1320 | C-O Stretch | Associated with the carboxylic acid group. |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a molecule like this compound, a single-crystal X-ray structure would confirm the planarity of the indole ring system and determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and the indole N-H groups, that dictate how the molecules pack together in the crystal lattice. rsc.orgnih.gov Studies on similar halogenated indole-3-carboxylic acids have shown that the type and position of the halogen atom can significantly influence the crystal packing and intermolecular interactions. rsc.org

Although specific crystallographic data for this compound is not provided in the searched literature, analysis of a related isomer, 5-methoxy-1H-indole-2-carboxylic acid, reveals a monoclinic crystal system (space group P2₁/c) where molecules form cyclic dimers through O-H···O hydrogen bonds. mdpi.com A similar analysis for this compound would provide the ultimate confirmation of its solid-state architecture.

Interactive Data Table: Example Crystallographic Data Parameters Note: This table illustrates the type of data obtained from an X-ray crystallography experiment, using data for the related compound 5-methoxy-1H-indole-2-carboxylic acid as an example. mdpi.com

| Parameter | Example Value (for 5-methoxy-1H-indole-2-carboxylic acid) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.93(8) |

| Z (Molecules per unit cell) | 4 |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the molecule at an electronic level.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and determine its electronic properties in the ground state. mdpi.comnih.gov These studies allow for the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.com Theoretical investigations on related tris-cyclometalated iridium(III) complexes have also utilized DFT and time-dependent DFT (TDDFT) to understand their electronic structure and photophysical properties. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule. mdpi.com The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack. mdpi.comresearchgate.net For carboxylic acids and related compounds, MEP analysis can correlate with physicochemical properties like the pKa value. researchgate.netnih.gov The red-colored regions on an MEP map, indicating negative potential, are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen. Conversely, blue-colored regions represent positive potential, typically around hydrogen atoms, and are favorable for nucleophilic attack. mdpi.com This analysis is critical for understanding intermolecular interactions, particularly hydrogen bonding, which are fundamental to biological recognition processes. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein. Derivatives of 3-bromo-1H-indole-2-carboxylic acid have been the subject of numerous docking studies to evaluate their potential as inhibitors of various enzymes. nih.govnih.gov

Docking studies provide a detailed profile of the interactions between the ligand and the amino acid residues in the protein's binding site. For the indole-2-carboxylic acid scaffold, specific interactions have been identified with various biological targets. In studies involving HIV-1 integrase, the indole nitrogen and the 2-carboxyl group were found to chelate with two magnesium ions within the active site. nih.gov Furthermore, a π-stacking interaction between the indole core and nucleobases like adenosine (B11128) (dA21) was observed. nih.gov Docking of other indole derivatives into targets such as aromatase and cyclooxygenase-2 (COX-2) has revealed the importance of polar hydrogen bonds and hydrophobic interactions for stable binding. nih.govajchem-a.com

Table 1: Ligand-Protein Interaction Profile for Indole-2-Carboxylic Acid Derivatives

| Compound Class | Target Protein | Interacting Residues/Components | Interaction Type | Source |

|---|---|---|---|---|

| Indole-2-carboxylic acid | HIV-1 Integrase | Mg²⁺ ions, dA21 | Metal Chelation, π-Stacking | nih.gov |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) | Human Placental Aromatase (3S79) | Not specified | Polar Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | ALA527, ARG120, TYR355, LYS360 | Hydrogen Bonds | ajchem-a.com |

| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | MET535, LEU534, LEU531, ALA527, LEU117, VAL116, MET113, LEU359, PHE361 | Hydrophobic Interactions | ajchem-a.com |

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This score estimates the strength of the ligand-protein interaction. Software such as AutoDock Vina is commonly used for these predictions. nih.gov Studies on various indole-2-carboxamide and 3-ethyl-1H-indole derivatives have reported strong predicted binding affinities against targets like VEGFR-2 and COX-2, with scores ranging from -8.18 to -11.35 kcal/mol. ajchem-a.commdpi.com These computational predictions are often correlated with experimental data; for instance, the parent compound, indole-2-carboxylic acid, was found to have an IC₅₀ value of 32.37 μM against HIV-1 integrase, confirming its inhibitory potential and validating the docking hypothesis. nih.gov

Table 2: Predicted Binding Affinities and Potency for Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Indole-2-carboxylic acid | HIV-1 Integrase (6PUY) | Not specified | 32.37 μM | nih.gov |

| Indole-2-carboxamides | VEGFR-2 (4ASD) | -8.18 to -9.77 | Not specified | mdpi.com |

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | Not specified | ajchem-a.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and conformational changes. nih.gov Following molecular docking, MD simulations can validate the predicted binding mode by assessing its stability within the dynamic environment of the protein's binding pocket. nih.gov For example, a 100-nanosecond MD simulation was conducted on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) complexed with its target protein to confirm the dynamic stability of the docked conformation. nih.gov These simulations are crucial for understanding the flexibility of the ligand and the protein, ensuring that the predicted interactions are maintained over a biologically relevant timescale. nih.govresearchgate.net

Conformational Dynamics and Stability

The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the planar indole ring. The indole core itself is a rigid, aromatic bicyclic system. The primary source of conformational flexibility arises from the rotation around the single bond connecting the carboxylic acid group to the C2 position of the indole ring.

Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational modes (FT-IR/Raman) and NMR chemical shifts of such molecules, which can then be compared with experimental data to validate their tautomeric forms and resonance structures. While specific studies detailing the full conformational analysis of the parent this compound are not extensively published, computational methods can elucidate the relative stability of different conformers. The two main planar conformers would involve the hydroxyl group of the carboxylic acid pointing towards or away from the indole nitrogen. The stability of these conformers is influenced by intramolecular hydrogen bonding and steric interactions. The planarity of the molecule can be crucial for its interaction with flat aromatic surfaces in biological targets, such as in π–π stacking interactions.

Ligand-Target Complex Stability

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as derivatives of this compound, to a biological target. These methods provide critical information on the stability of the resulting ligand-target complex, which is often quantified by the binding free energy.

Derivatives of this compound have been investigated as inhibitors of various enzymes, including HIV-1 integrase. nih.gov In these studies, the parent compound is often used as a starting material for the synthesis of more complex molecules. nih.gov Molecular docking studies on these derivatives reveal key interactions that contribute to the stability of the ligand-enzyme complex.

A recurring finding is the crucial role of the indole-2-carboxylic acid moiety in binding to the active site of enzymes like HIV-1 integrase. The carboxylic acid group, along with the indole nitrogen, has been shown to chelate two magnesium ions (Mg²⁺) within the enzyme's active site, an interaction vital for potent inhibition. nih.govrsc.org

Furthermore, modifications at the C3 position, where the bromine atom is located in the parent compound, significantly influence binding affinity. The introduction of larger substituents at this position can lead to enhanced interactions with hydrophobic pockets near the active site of the target enzyme, thereby increasing the stability of the complex. nih.gov For instance, the introduction of a C6 halogenated benzene (B151609) ring in a derivative of indole-2-carboxylic acid was shown to effectively bind with viral DNA through π–π stacking interactions, contributing to the inhibitory effect. nih.govrsc.org

The stability of these ligand-target complexes can be quantitatively assessed by calculating the binding free energy (ΔG). Lower ΔG values indicate a more stable complex. The following table presents the calculated binding free energies for a series of indole-2-carboxylic acid derivatives targeting HIV-1 integrase, illustrating how structural modifications impact binding stability.

| Compound | Binding Free Energy (ΔG) (kcal/mol) | Number of Heavy Atoms (N) | Ligand Efficiency |

|---|---|---|---|

| 1 | -9.49 | 12 | 0.79 |

| 4a | -8.39 | 23 | 0.36 |

| 4b | -9.25 | 23 | 0.40 |

| 10a | -10.37 | 28 | 0.37 |

| 13b | -8.09 | 24 | 0.34 |

Data sourced from a study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.gov

This data underscores the utility of computational methods in predicting and understanding the stability of ligand-target complexes, guiding the rational design of more potent inhibitors based on the this compound scaffold.

Biological Activities and Pharmacological Potential

Antiviral Activities

The indole-2-carboxylic acid structure has been identified as a promising scaffold for the development of novel inhibitors targeting the HIV-1 integrase enzyme. nih.govresearchgate.net

HIV-1 integrase is essential for the replication of the virus. nih.gov Inhibitors targeting this enzyme, known as Integrase Strand Transfer Inhibitors (INSTIs), effectively impair viral replication. nih.gov The indole-2-carboxylic acid scaffold has been found to inhibit the crucial strand transfer step of the integration process. nih.govresearchgate.net This mechanism prevents the viral DNA from being incorporated into the host cell's genome. researchgate.net

A key feature of the mechanism of action for many integrase inhibitors is their ability to chelate metal ions in the enzyme's active site. researchgate.netresearchgate.netfrontiersin.org The active site of HIV-1 integrase contains two essential magnesium ions (Mg²⁺). nih.gov The indole (B1671886) nucleus and the carboxylic acid group of the indole-2-carboxylic acid scaffold are observed to coordinate with these two Mg²⁺ ions, which is crucial for its inhibitory effect. nih.govresearchgate.net

In addition to metal chelation, interactions with the viral DNA (vDNA) can enhance inhibitory activity. For derivatives synthesized from the indole-2-carboxylic acid scaffold, the addition of a halogenated benzene (B151609) ring can lead to effective binding with viral DNA components, such as dC20, through π–π stacking interactions. nih.govresearchgate.net

The foundational compound, indole-2-carboxylic acid, demonstrated inhibitory activity against the integration of viral DNA with an IC₅₀ value of 32.37 μM. While this shows potential, structural optimizations are performed to improve potency. By modifying the scaffold (using 3-bromo-1H-indole-2-carboxylic acid as a starting point), researchers have synthesized derivatives with significantly improved integrase inhibitory effects, with one derivative, 17a, showing an IC₅₀ value of 3.11 μM. researchgate.net

Table 1: In Vitro Efficacy of Selected Indole-2-Carboxylic Acid Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| Indole-2-carboxylic acid (Parent Scaffold) | 32.37 |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A significant challenge in antiretroviral therapy is the emergence of drug resistance mutations, which can decrease the efficacy of INSTIs. nih.govresearchgate.net While specific resistance data for the indole-2-carboxylic acid class is not detailed in the provided results, common resistance pathways for INSTIs involve mutations at positions like Q148, N155, and Y143 in the integrase enzyme. nih.govresearchgate.net The development of new inhibitors, such as those derived from the indole-2-carboxylic acid scaffold, is crucial to overcoming these resistance challenges. researchgate.net

Broad-Spectrum Antiviral Potential

Derivatives of indole-2-carboxylic acid have been investigated for their ability to combat a variety of viral infections. Research has shown that this chemical scaffold can be effective against both RNA and DNA viruses. nih.gov

Notably, certain indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against Influenza A and Coxsackie B3 virus. nih.gov For instance, one derivative, identified as compound 14f in a study, showed significant activity against Influenza A with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L. nih.gov Another derivative, compound 8f, was particularly effective against Coxsackie B3 virus, displaying the highest selective index (SI) value of 17.1 in the same study. nih.gov The selective index is a crucial measure of a compound's antiviral efficacy versus its toxicity to host cells. Arbidol, a well-known antiviral agent containing an indole core, has also shown potent activity against Influenza A and Coxsackie B3 virus, further highlighting the potential of this chemical class. nih.gov

Table 1: Antiviral Activity of Indole-2-Carboxylate Derivatives

| Compound Reference | Target Virus | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 14f | Influenza A | IC50 | 7.53 μmol/L | nih.gov |

| Compound 8f | Coxsackie B3 | SI Value | 17.1 | nih.gov |

Anti-inflammatory Properties

The indole scaffold is a core component of several anti-inflammatory agents. This has prompted research into the anti-inflammatory potential of this compound and its derivatives, focusing on their ability to modulate key inflammatory pathways and mediators.

Inflammation is a complex process involving various mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govuni-halle.de Overproduction of these molecules by enzymes like inducible nitric oxide synthase (iNOS) contributes to the inflammatory state. nih.govresearchgate.net Studies on related heterocyclic compounds have shown that inhibition of NO and PGE2 production is a viable strategy for developing anti-inflammatory drugs. nih.govuni-halle.de For example, certain 1,2-diphenylbenzimidazole derivatives have been shown to diminish the production of NO in vitro, and roburic acid has been found to prevent the production of inflammatory mediators by interacting with TNF-α. researchgate.netmdpi.com While direct studies on this compound are limited in this specific context, the known anti-inflammatory effects of the broader indole class suggest this is a promising area for future investigation.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.com COX-2 is inducibly expressed during inflammation and its inhibition is a key mechanism for reducing pain and swelling. nih.govacs.org The indole-3-acetic acid framework is famously found in indomethacin, a potent non-selective COX inhibitor. acs.org Research has demonstrated that modifications to the indole-2-carboxylic acid structure can yield derivatives with selective COX-2 inhibitory activity. tandfonline.com This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.govmdpi.com The structural similarity of this compound to these known COX inhibitors underscores its potential as a scaffold for developing novel anti-inflammatory agents with improved safety profiles.

Anticancer Activities

The indole ring is a privileged structure in the design of anticancer agents, present in many compounds that exhibit potent activity against various cancer cell lines. nih.gov Derivatives of this compound have been synthesized and evaluated for their potential as novel chemotherapeutics.

A primary goal of anticancer drug discovery is to identify compounds that can inhibit the viability and proliferation of cancer cells. Numerous studies have demonstrated the antiproliferative effects of indole-2-carboxylic acid derivatives. For example, a series of substituted benzyl-1H-indole-2-carbohydrazides exhibited cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines, with one compound showing an average IC50 of 2 µM. nih.gov Another study identified 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester as a potent inhibitor of cell viability across a wide range of cancer cell lines. researchgate.net Furthermore, novel 3-substituted-2-oxindole hybrids have displayed potent antiproliferative activity, with IC50 values in the nanomolar range against several human cancer cell lines, particularly leukemic cells. unife.itresearchgate.net These findings highlight the capacity of the indole-2-carboxylic acid scaffold to serve as a foundation for developing effective antiproliferative agents.

Table 2: Antiproliferative Activity of Selected Indole Derivatives

| Compound Class/Reference | Cancer Cell Lines | Activity Metric | Value | Source |

|---|---|---|---|---|

| Substituted benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | Average IC50 | 2 µM | nih.gov |

| 3-Substituted-2-oxindole hybrid (Compound 6(Z)) | CCRF-CEM (Leukemia) | IC50 | 0.5 nM | unife.it |

| 3-Substituted-2-oxindole hybrid (Compound 6(Z)) | RS4;11 (Leukemia) | IC50 | 0.4 nM | unife.it |

| 3-Substituted-2-oxindole hybrid (Compound 6(Z)) | HeLa (Cervical) | IC50 | 420 nM | unife.it |

Induction of Apoptosis and Cell Cycle Arrest

Certain derivatives of indole-2-carboxylic acid have demonstrated the ability to influence cell proliferation and survival. For instance, studies on related stilbenoid compounds, which share some structural similarities, have shown that they can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

One study on a synthesized stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), revealed its potent growth inhibitory effects on cultured human lung cancer cells (A549). BCS was found to be significantly more effective than its trans-isomer and the well-known compound resveratrol nih.gov. The mechanism of action for BCS involved inducing cell cycle arrest at the G2/M phase, which was followed by an increase in the sub-G1 phase DNA content, a characteristic of apoptosis. This was further confirmed by morphological changes in the cells and DNA fragmentation. The treatment with BCS led to an increased expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21, as well as the release of cytochrome c into the cytosol. A corresponding down-regulation of the checkpoint protein cyclin B1 was also observed, consistent with G2/M arrest nih.gov.

These findings suggest that compounds structurally related to this compound could have potential as anticancer agents by targeting the cell cycle and inducing apoptosis.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. Inhibitors of EGFR tyrosine kinase can block the signaling pathways that lead to tumor growth. Several indole-based derivatives have been investigated for their potential to inhibit EGFR.

Research has shown that certain 4-anilinoquinazolines are potent inhibitors of EGFR tyrosine kinase nih.gov. One such compound, 4-(3-chloroanilino)quinazoline, was found to competitively inhibit ATP binding to the receptor, thereby blocking its function. This inhibition was shown to be selective for EGF-stimulated cell growth in human tumor cell lines nih.gov. While not direct derivatives of this compound, these findings highlight the potential of related chemical scaffolds to target EGFR.

The indole pharmacophore is a key feature in many EGFR inhibitors. The signal transduction and cell proliferation regulated by EGFR can be inhibited by targeting this receptor, which is often overexpressed in various cancers. This makes indole-based compounds a continuing area of interest in the development of new cancer therapies researchgate.net.

| Compound Class | Target | Effect |

| Stilbenoids (e.g., BCS) | Cancer Cells | Induction of apoptosis and G2/M cell cycle arrest nih.gov |

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | Inhibition of ATP binding and EGF-stimulated growth nih.gov |

Other Reported Biological Activities

Serotonin Receptor Modulation

Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels involved in a wide range of physiological and psychological processes. Modulation of these receptors is a key strategy for treating various disorders, including those of the central nervous system. The affinities of various compounds for different serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT2, have been extensively studied nih.gov. The use of different radioligands in binding assays can significantly affect the determined selectivity of a compound for a particular receptor subtype nih.gov. This highlights the complexity of assessing the interaction of compounds like this compound and its derivatives with the serotonergic system.

Excitatory Amino Acid Antagonism

Excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, play a crucial role in synaptic transmission and plasticity. However, excessive activation of these receptors can lead to excitotoxicity, a process implicated in neuronal cell death in conditions like stroke and epilepsy nih.gov. Indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine modulatory site of the NMDA receptor nih.gov. This means it can block the potentiation of the NMDA response by glycine, thereby reducing excessive neuronal excitation. This activity suggests that derivatives like this compound could have neuroprotective potential.

G Protein-Coupled Receptor (GPR17) Agonism

GPR17 is an orphan G protein-coupled receptor that has emerged as a potential drug target for inflammatory diseases and central nervous system disorders nih.govacs.orgresearchgate.net. A derivative of indole-2-carboxylic acid, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), was identified as a moderately potent agonist of GPR17. Subsequent research has explored the structure-activity relationships of this compound to develop more potent and selective GPR17 agonists nih.govacs.orgresearchgate.net. Studies have shown that specific substitutions on the indole ring can significantly impact the compound's potency. For example, a 4-fluoro-6-bromo derivative showed high potency with an EC50 of 27.9 nM nih.govacs.orgresearchgate.net. The activation of GPR17 by these agonists has been shown to negatively regulate oligodendrocyte differentiation, a process important in the context of neurodegenerative diseases nih.gov.

Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, as it initiates the arachidonic acid cascade, leading to the production of pro-inflammatory lipid mediators. Therefore, inhibitors of cPLA2α are of significant interest for the development of anti-inflammatory drugs researcher.lifemdpi.com. Indole derivatives have been extensively studied as inhibitors of cPLA2α nih.gov. Research has focused on modifying the indole-2-carboxylic acid scaffold to improve inhibitory potency and other pharmacokinetic properties. While specific data on this compound is not detailed, the general class of indole-2-carboxylic acids is a recognized platform for developing cPLA2α inhibitors researchgate.net.

| Biological Target | Activity of Related Compounds | Potential Therapeutic Area |

| Serotonin Receptors | Modulation of receptor subtypes nih.gov | CNS Disorders |

| NMDA Receptor | Competitive antagonism at the glycine site nih.gov | Neuroprotection |

| GPR17 | Agonism nih.govacs.orgresearchgate.net | Inflammatory and CNS Diseases |

| cPLA2α | Inhibition nih.gov | Anti-inflammatory |

Structure Activity Relationship Sar Studies

Impact of Substituents at the Indole (B1671886) C3 Position

The C3 position of the indole ring is a key site for modification, and the characteristics of the substituent at this position can dramatically alter the compound's binding affinity and efficacy.

The introduction of hydrophobic substituents at the C3 position of the indole nucleus can enhance binding affinity by facilitating interactions with hydrophobic pockets within a biological target's active site. In studies of indole derivatives, the C3 position has been identified as extending into hydrophobic cavities of target proteins. mdpi.com For example, molecular docking studies of certain indolylsuccinimides have shown that the indole ring itself settles into a hydrophobic cleft formed by amino acid residues such as isoleucine, valine, lysine, phenylalanine, leucine, and aspartate. mdpi.com This suggests that adding hydrophobic groups at the C3 position could further optimize these van der Waals and hydrophobic interactions, thereby increasing the molecule's residence time and affinity for the target. The functionalization at this position is a common strategy for creating more intricate structures designed for enhanced biological activity. nih.gov

| Compound Type | Observation | Implication for C3 Substitution | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | C3 group extends into a hydrophobic cavity near the active site of HIV-1 integrase. | Structural modifications with hydrophobic groups at C3 could improve antiviral activity. | mdpi.com |

| Indolylsuccinimides | The indole ring binds within a hydrophobic cleft of cyclin-dependent kinase 2 (CDK2). | Hydrophobic substituents at C3 can enhance binding affinity by increasing contact with nonpolar residues. | mdpi.com |

Expanding on the principle of hydrophobic substitution, the addition of long-chain branches at the C3 position has been shown to significantly improve interactions with target enzymes. In the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, structure-activity relationship studies revealed that introducing a long branch at the C3 position markedly increased inhibitory activity. mdpi.com Binding mode analysis confirmed that these longer branches effectively reached and interacted with a hydrophobic cavity near the enzyme's active site. mdpi.com This enhancement is attributed to the increased surface area for hydrophobic interactions and the potential for the flexible chain to adopt an optimal conformation for binding within the pocket.

Role of the Carboxylic Acid Group at C2

The carboxylic acid group at the C2 position is a critical functional moiety that often dictates the mechanism of action and biological activity of these indole derivatives.

A primary role of the C2-carboxylic acid group is its ability to act as a chelating agent, binding to metal ions that are essential cofactors for enzyme function. wikipedia.orgnih.gov In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold, including the carboxyl group, forms a distinct metal-chelating cluster with two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comnih.gov This chelation is a crucial part of the inhibitory mechanism, as it sequesters the metal ions required for the catalytic activity of the enzyme. nih.gov The interaction involves the formation of a stable complex between the electronegative heteroatoms of the indole and the C2-carboxylate with the divalent metal ions, a mechanism central to the function of many integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov

| Target Enzyme | Metal Ion Cofactor | Role of C2-Carboxylic Acid | Outcome | Reference |

|---|---|---|---|---|

| HIV-1 Integrase | Mg²⁺ (two ions) | Forms a chelating triad with the indole nucleus to bind the metal ions. | Inhibition of the strand transfer process. | mdpi.comnih.gov |

The carboxylic acid group at C2 is not only important for metal chelation but can be indispensable for the antagonist activity of the molecule. For instance, indole-2-carboxylic acid (I2CA) acts as a specific and competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Studies on other scaffolds have also underscored the necessity of this acidic group. In the development of antimalarial agents based on a quinazolinone-2-carboxamide framework, removal of the carboxylic acid functionality or its replacement with a non-acidic group led to a complete loss of antiplasmodial activity. acs.org This highlights that the carboxylate's ability to engage in specific hydrogen bonding or ionic interactions within a receptor's binding site can be essential for its inhibitory or antagonist function.

Influence of Halogenation at Different Indole Positions

The presence and position of halogen atoms, such as bromine, on the indole ring play a significant role in modulating the biological potency and selectivity of the compound. Halogenation can affect the electronic properties of the ring and provide additional points of interaction with a biological target. acs.org

In various classes of indole alkaloids, the position of bromine substitution has been shown to be critical for activity. For meridianins, which are bromoindole-containing kinase inhibitors, a single bromine atom at the C5 or C6 position leads to a considerable improvement in potency. nih.gov Similarly, for anti-inflammatory isatin derivatives, the position of the bromine atom significantly impacts activity, with the observed order of potency being C5 > C6 > C7. mdpi.com In the context of HIV-1 integrase inhibitors, adding a halogenated phenyl group to the C6 position of the indole core was found to enhance inhibitory activity by promoting π-π stacking interactions with viral DNA. mdpi.comnih.gov These findings demonstrate that halogenation is a powerful tool for fine-tuning the pharmacological profile of indole-based compounds.

| Compound Class | Halogen Position | Effect on Activity | Reference |

|---|---|---|---|

| Meridianins (Kinase Inhibitors) | C5 or C6 | Considerable improvement in potency. | nih.gov |

| Meridianins (CDK1/CDK5 Inhibitors) | C7 | Provides the best inhibitory activity when combined with a C4 hydroxyl group. | nih.gov |

| Isatin Derivatives (Anti-inflammatory) | C5 > C6 > C7 | Position significantly affects inhibitory activity. | mdpi.com |

| Indole-2-carboxylic acid Derivatives (HIV-1 Integrase Inhibitors) | C6 (via halogenated phenyl) | Increased inhibitory effect through improved π-π stacking. | mdpi.comnih.gov |

C6 Halogenated Benzene (B151609) and π-π Stacking Interactions

The introduction of a halogenated benzene ring at the C6 position of the indole scaffold significantly influences the molecule's interaction with biological targets, primarily through π-π stacking and other non-covalent interactions. mdpi.comnih.gov The nature and position of the halogen on the benzene ring can modulate the electronic properties of the aromatic system, thereby affecting the strength and geometry of these interactions.

π-π stacking interactions are fundamental to the stability of protein structures and ligand-receptor binding. nih.gov The indole ring of tryptophan, for instance, participates in diverse interactions with other aromatic side chains within proteins. nih.gov In drug design, mimicking these interactions is a key strategy. The halogenation of an aromatic ring, such as a benzene substituent, can enhance π-π stacking stability. nih.gov This is attributed to the alteration of the ring's quadrupole moment.

Table 1: Examples of C6-Substituted Indole-2-Carboxylic Acid Derivatives and their Activity

| Compound | C6-Substituent | Biological Target | Activity (IC₅₀) |

|---|---|---|---|

| 16b | (2,4-difluorophenyl)amino | HIV-1 Integrase | 0.13 - 6.85 µM |

| 19a | (3-fluoro-4-methoxyphenyl)amino | HIV-1 Integrase | 0.13 - 6.85 µM |

Data synthesized from research on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. mdpi.com

Positional Effects of Bromine on Activity (e.g., 5-Br vs. 6-Br vs. 7-Br)

The position of the bromine atom on the indole ring is a critical determinant of biological activity. SAR studies comparing isomers with bromine at positions C5, C6, and C7 reveal significant differences in potency and selectivity, highlighting the sensitivity of receptor-ligand interactions to the substitution pattern.

Derivatives of 5-bromoindole-2-carboxylic acid have been extensively synthesized and evaluated for various activities, notably as anticancer agents. nih.govresearchgate.net These compounds have been shown to function as inhibitors of enzymes like EGFR tyrosine kinase. nih.govresearchgate.net For example, certain 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net The 5-bromo substituent is often crucial for establishing key interactions within the enzyme's active site. d-nb.inforesearchgate.net

6-bromo-1H-indole-3-carboxylic acid (a positional isomer of the title compound's core) has also been studied. In its crystal structure, molecules form dimers through hydrogen bonds, which are then connected to form layers. nih.gov While this provides structural information, specific activity data for 6-bromo-1H-indole-2-carboxylic acid derivatives in the provided search results is less detailed than for the 5-bromo counterparts. However, it was used as an initial material for structural optimizations at the C6 position to develop HIV-1 integrase inhibitors. nih.gov

The effects of substituents at the C7 position have also been investigated. In a study on CysLT1 antagonists, methoxy group substitution at C7 was found to be the most favorable for activity compared to substitutions at other positions. nih.gov While this study did not focus on bromine, it underscores the importance of the C7 position. Comparing halogen substitutions, fluorine-substituted derivatives were more potent than chlorine-substituted ones, suggesting that the nature of the halogen at various positions also plays a key role. nih.gov

Table 2: Comparison of Activities based on Bromine Position

| Bromine Position | Derivative Type | Target/Activity | Key Findings |

|---|---|---|---|

| 5-Br | Carbothioamide, oxadiazole, triazole derivatives | EGFR Tyrosine Kinase, Anticancer | Compound 3a was the most powerful against HepG2, A549, and MCF-7 cancer cell lines. nih.govresearchgate.net |

| 5-Br | Hydrazone derivatives | VEGFR-2 Tyrosine Kinase, Anticancer | 5BDBIC derivative was most potent against Hep G2 hepatocellular carcinoma cells. d-nb.inforesearchgate.net |

| 6-Br | Core structure | HIV-1 Integrase Inhibitors | Used as a starting material for synthesizing potent inhibitors via Buchwald–Hartwig reaction. nih.gov |

| 7-Br | Methoxy-substituted analog (for comparison) | CysLT1 Antagonist | Substitution at C7 was the most favorable for activity in this series. nih.gov |

Modifications on the Indole Nitrogen (N1)

Modification of the indole nitrogen (N1) is a common strategy to explore SAR and improve the pharmacological properties of indole derivatives. The N-H group of the indole ring can act as a hydrogen bond donor, and its substitution can significantly alter the molecule's binding mode, solubility, and metabolic stability.

Studies have reported the synthesis of N-substituted indole-2-carboxylic acid derivatives through acylation followed by aldol condensation. eurjchem.comresearchgate.net For instance, the synthesis of 1‐acetyl‐1H‐indole‐2‐carboxylic acid is a common first step, where the hydrogen on the indole nitrogen is replaced by an acetyl group. researchgate.net This modification can influence the compound's antioxidant activity. eurjchem.comresearchgate.net

In another example, the development of 1-benzyl-5-bromoindolin-2-one derivatives for anticancer activity highlights the importance of N1-substitution. mdpi.com The introduction of a benzyl group at the N1 position was a key feature of the designed scaffold. mdpi.com

Development of Novel Analogs based on SAR Insights

Insights gained from SAR studies are instrumental in the rational design and development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The exploration of modifications at various positions of the 3-bromo-1H-indole-2-carboxylic acid scaffold has led to the discovery of promising new therapeutic agents.

Based on the understanding that halogenation can enhance activity, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized as EGFR tyrosine kinase inhibitors for cancer therapy. nih.govresearchgate.net Molecular docking studies guided the design of these compounds, and subsequent in vitro evaluation confirmed their antiproliferative activities. nih.govresearchgate.net One derivative, compound 3a, emerged as a particularly potent and cancer-specific agent. nih.govresearchgate.net

Similarly, SAR insights have driven the development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. mdpi.com Initial screening identified the indole-2-carboxylic acid core as a potent scaffold. mdpi.com Subsequent structural optimizations, including the introduction of halogenated anilines at the C6 position and various substitutions at C3, led to derivatives with significantly improved integrase inhibitory activities. mdpi.com The synthesis of these novel analogs often starts from precursors like 3-bromoindole-2-carboxylic acid or 6-bromoindole-2-carboxylic acid. nih.gov

The development of selective CysLT1 antagonists also exemplifies SAR-guided drug design. nih.gov Starting from an initial hit compound, researchers systematically modified the indole ring, the C3 substituent, and the C2 carboxylic acid function. nih.gov These studies revealed that an amide function was preferable to an ester at C2 and that specific substitutions on the indole ring, such as a methoxy group at C7, dramatically increased potency and selectivity. nih.gov This iterative process of design, synthesis, and testing led to the identification of compound 17k, a highly potent and selective CysLT1 antagonist. nih.gov

The synthesis of diverse indole-2-carboxamides has also been a fruitful area of research, leading to compounds with potential antitubercular and anticancer activities. nih.gov By coupling various substituted indole-2-carboxylic acids with different amines, researchers have explored the chemical space around this scaffold to identify new bioactive molecules. nih.gov

Future Directions and Therapeutic Implications

Design and Synthesis of Advanced Derivatives

The core structure of 3-bromo-1H-indole-2-carboxylic acid serves as a foundational building block for creating advanced derivatives with tailored biological activities. The synthetic strategy often begins with the modification of the carboxylic acid group, typically through esterification, to facilitate further reactions. rsc.org For instance, the acid can be converted to its ethyl ester, ethyl 3-bromo-1H-indole-2-carboxylate, in the presence of sulfuric acid and ethanol. rsc.org

A key feature of this scaffold is the bromine atom at the C3 position, which is a prime site for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to attach various substituted aniline (B41778) groups at this position. rsc.org This approach has been successfully used to generate libraries of 3-amino-1H-indole-2-carboxylic acid derivatives. Further modifications can include Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be used in subsequent reactions like Wittig-type olefination to create more complex side chains. nih.gov

These synthetic strategies have allowed for the rational design of derivatives targeting specific biological molecules. By altering the substituents on the indole (B1671886) ring and the groups attached at the C3 position, researchers can optimize the compound's interaction with its intended target, enhance its potency, and improve its pharmacological properties. rsc.orgnih.gov

Table 1: Synthetic Strategies for Advanced Derivatives

| Synthetic Strategy | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Esterification | Ethanol, Sulfuric Acid | Protection of the carboxylic acid group for subsequent reactions. | rsc.org |

| Buchwald-Hartwig Amination | Palladium acetate, Substituted anilines | Introduction of diverse amino groups at the C3 position. | rsc.org |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride, DMF | Introduction of a formyl group for further functionalization. | nih.gov |

| Wittig-type Olefination | Phosphonium ylide | Extension of the side chain at the C3 position. | nih.gov |

| Hydrolysis | Sodium hydroxide | Deprotection of the ester to yield the final carboxylic acid derivative. | mdpi.com |

In Vivo Efficacy and Toxicity Studies